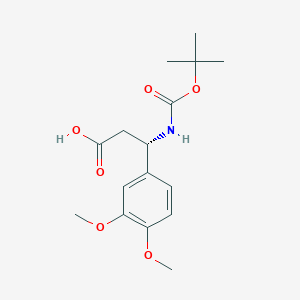

2-(1-金刚烷基)-5-甲基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adamantane derivatives, such as 2-(1-adamantyl)-4-methylphenol , have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be complex and varies based on the specific substituents attached to the adamantane core . Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives .

Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties, including their high thermal stability .

科学研究应用

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

In medicinal chemistry, this compound is explored for its potential to serve as a scaffold for drug development due to the adamantyl group’s ability to improve lipophilicity and metabolic stability of pharmaceuticals .

Methods of Application

Researchers utilize the compound in the synthesis of novel drug candidates. The adamantyl moiety is introduced into drug structures to enhance their pharmacokinetic properties .

Results and Outcomes

The incorporation of the adamantane structure has been shown to increase the lipophilicity and stability of drugs, potentially leading to more effective treatments with improved bioavailability .

Material Science

Scientific Field

Material Science

Application Summary

In material science, the compound’s robust adamantane core is used to create advanced materials with enhanced thermal stability and durability .

Methods of Application

The compound is incorporated into polymers and coatings to exploit its high thermal stability and resistance to harsh conditions .

Results and Outcomes

Materials incorporating the adamantane derivative exhibit superior thermal stability and mechanical properties, making them suitable for high-performance applications .

Catalysis

Scientific Field

Catalysis

Application Summary

Adamantane derivatives, including this compound, are studied for their role as ligands in catalytic systems to facilitate various chemical transformations .

Methods of Application

The compound is used to synthesize catalysts that can promote reactions under milder conditions, enhancing efficiency and selectivity .

Results and Outcomes

Catalysts containing the adamantane derivative have demonstrated improved catalytic activity and selectivity in various organic transformations .

Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

This adamantane derivative is utilized in organic synthesis to construct complex molecules due to its stability and reactivity .

Methods of Application

Synthetic chemists employ this compound as an intermediate in multi-step synthesis protocols to build larger, more complex structures .

Results and Outcomes

The use of this compound in organic synthesis has led to the successful creation of complex molecules with high yields and purity .

Pharmaceuticals

Scientific Field

Pharmaceuticals

Application Summary

The compound is investigated for its utility in the development of new pharmaceuticals, particularly for its ability to cross biological barriers .

Methods of Application

Pharmaceutical researchers use the compound to design drugs that can effectively penetrate the blood-brain barrier, leveraging the adamantane group’s properties .

Results and Outcomes

Drugs developed using this compound show promising results in crossing the blood-brain barrier, which is crucial for treating central nervous system disorders .

Bioactive Compounds

Scientific Field

Bioactive Compound Development

Application Summary

The compound is a candidate for the development of bioactive compounds with potential therapeutic applications .

Methods of Application

It is used as a precursor in the synthesis of bioactive molecules that may exhibit antiviral, anti-inflammatory, or anticancer activities .

Results and Outcomes

Synthesized bioactive compounds derived from this adamantane derivative have shown initial positive biological activity in preliminary studies .

This analysis provides a snapshot of the diverse applications of “2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde” in scientific research, highlighting its versatility and potential across various fields of study.

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

This compound is used in nanotechnology for the synthesis of nanodiamonds, leveraging the adamantane structure’s similarity to the diamond lattice .

Methods of Application

The adamantane derivative is subjected to conditions that promote its transformation into nanodiamonds, such as high-pressure high-temperature (HPHT) treatment or chemical vapor deposition (CVD) .

Results and Outcomes

The process results in the formation of nanodiamonds with potential applications in electronics, photonics, and as drug delivery systems .

Neuropharmacology

Scientific Field

Neuropharmacology

Application Summary

In neuropharmacology, the compound is studied for its potential effects on neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system targets .

Methods of Application

The compound is used as a precursor in the synthesis of drugs targeting neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Results and Outcomes

Drugs derived from this compound have shown promise in preclinical models, exhibiting neuroprotective properties .

Radical Chemistry

Scientific Field

Radical Chemistry

Application Summary

The compound’s robust structure makes it a candidate for radical chemistry applications, where its stability can facilitate various radical reactions .

Methods of Application

It is used in radical functionalization methods to access substituted adamantanes and diamondoids, which are valuable in medicinal chemistry and materials science .

Results and Outcomes

The functionalization reactions yield a variety of products incorporating diverse functional groups, demonstrating the compound’s versatility in radical chemistry .

Organic Electronics

Scientific Field

Organic Electronics

Application Summary

The adamantane derivative is explored for its use in organic electronics, where its thermal stability and electronic properties are advantageous .

Methods of Application

The compound is incorporated into organic semiconductors and conductive polymers to improve their performance and stability .

Results and Outcomes

Materials developed with this compound exhibit enhanced electronic properties, making them suitable for use in organic electronic devices .

Chemical Synthesis

Scientific Field

Chemical Synthesis

Application Summary

This compound is utilized in chemical synthesis as a building block for constructing complex molecules with high precision .

Methods of Application

Chemists employ it in various synthetic strategies, including selective C–H functionalization, to create molecules with desired functionalities .

.

Environmental Science

Scientific Field

Environmental Science

Application Summary

The compound’s potential for creating environmentally stable materials makes it relevant in environmental science for developing sustainable technologies .

Methods of Application

It is used to create materials that can withstand environmental stressors, contributing to the development of green technologies .

Results and Outcomes

The resulting materials demonstrate resilience and stability, supporting their use in environmentally friendly applications .

安全和危害

Safety data sheets for similar compounds, such as 2-(1-Adamantyl)-4-methylphenol , provide information on potential hazards, including skin and eye irritation, and respiratory irritation. It’s important to handle these chemicals with care, using personal protective equipment and working in a well-ventilated area .

未来方向

属性

IUPAC Name |

2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFWXCQJKSCTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

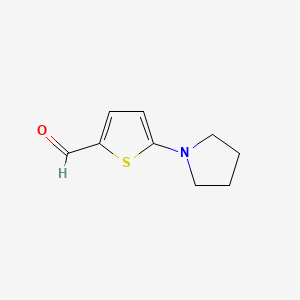

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

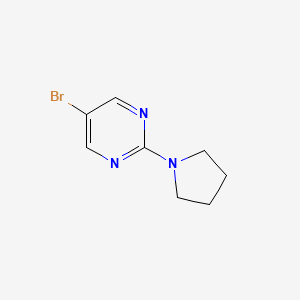

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

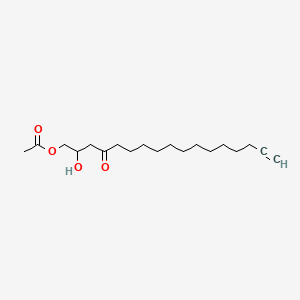

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)